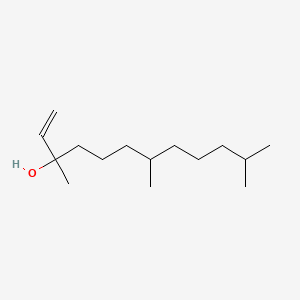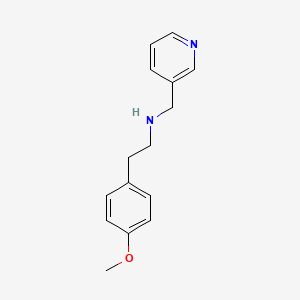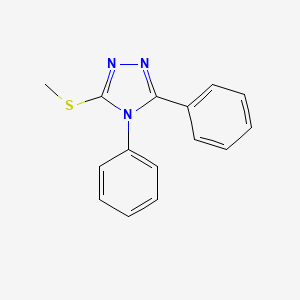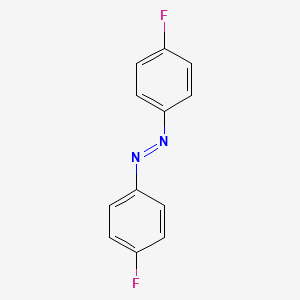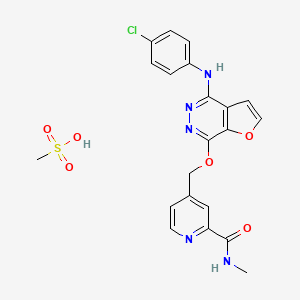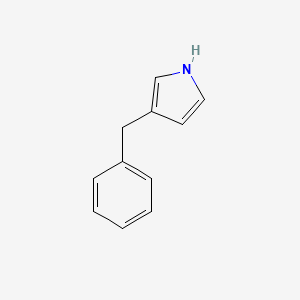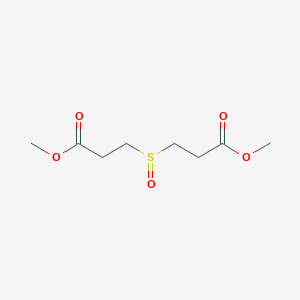
Dimethyl 3,3'-sulfinyldipropionate
描述
Dimethyl 3,3’-sulfinyldipropionate is an organic compound with the molecular formula C8H14O5S. It is known for its versatile properties and applications in various fields such as organic synthesis, medicinal chemistry, and material science. The compound is characterized by the presence of a sulfinyl group, which imparts unique chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 3,3’-sulfinyldipropionate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the oxidation of dimethyl 3,3’-thiodipropionate using an oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature range of 0-25°C. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of Dimethyl 3,3’-sulfinyldipropionate may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for better control over reaction conditions and improved yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
化学反应分析
Types of Reactions
Dimethyl 3,3’-sulfinyldipropionate undergoes various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Dimethyl 3,3’-sulfonyl dipropionate.
Reduction: Dimethyl 3,3’-thiodipropionate.
Substitution: Various substituted esters depending on the nucleophile used.
科学研究应用
Dimethyl 3,3’-sulfinyldipropionate is widely used in scientific research due to its unique properties. Some of its applications include:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential therapeutic properties and as a precursor for drug development.
Material Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of Dimethyl 3,3’-sulfinyldipropionate involves its interaction with various molecular targets. The sulfinyl group can participate in redox reactions, altering the oxidation state of the compound and affecting its reactivity. The ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological targets. The compound’s ability to undergo nucleophilic substitution also allows it to form covalent bonds with other molecules, influencing its biological activity .
相似化合物的比较
Dimethyl 3,3’-sulfinyldipropionate can be compared with other similar compounds such as:
Dimethyl 3,3’-thiodipropionate: Lacks the sulfinyl group, making it less reactive in oxidation reactions.
Dimethyl 3,3’-sulfonyl dipropionate: Contains a sulfone group, making it more oxidized and less reactive in reduction reactions.
Dimethyl 3,3’-disulfide dipropionate: Contains a disulfide bond, which imparts different reactivity and stability compared to the sulfinyl group.
The uniqueness of Dimethyl 3,3’-sulfinyldipropionate lies in its sulfinyl group, which provides a balance between reactivity and stability, making it suitable for a wide range of applications.
属性
IUPAC Name |
methyl 3-(3-methoxy-3-oxopropyl)sulfinylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5S/c1-12-7(9)3-5-14(11)6-4-8(10)13-2/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPRQNOWBCEZRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)CCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90425041 | |
| Record name | Propanoic acid, 3,3'-sulfinylbis-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33622-50-3 | |
| Record name | Propanoic acid, 3,3'-sulfinylbis-, dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90425041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


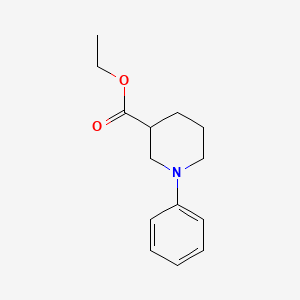
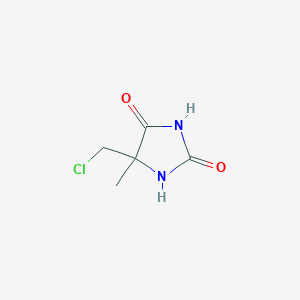

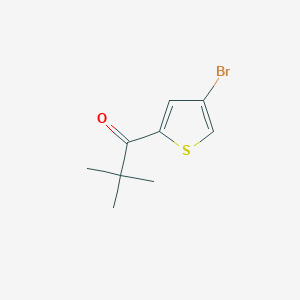

![2,5-Pyrrolidinedione, 1-[(1-oxo-4-pentenyl)oxy]-](/img/structure/B3051355.png)

